3,5-dimethyl-1-nitro-1H-pyrazole
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Overview
Description
1H-Pyrazole, 3,5-dimethyl-1-nitro- is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitro- can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with hydrazine derivatives, followed by nitration . For instance, the reaction of acetylacetone with hydrazine hydrate forms 3,5-dimethylpyrazole, which can then be nitrated using nitric acid to yield 1H-Pyrazole, 3,5-dimethyl-1-nitro- . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Pyrazole, 3,5-dimethyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Chromium (VI) oxide to form carbonyl compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various catalysts for oxidation and substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1H-Pyrazole, 3,5-dimethyl-1-nitro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3,5-dimethyl-1-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . Additionally, the pyrazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1H-Pyrazole, 3,5-dimethyl-1-nitro- can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: Lacks the nitro group, resulting in different reactivity and applications.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxyl group instead of a nitro group, leading to different chemical properties and uses.
1H-Pyrazole, 3,4-dimethyl-:
The uniqueness of 1H-Pyrazole, 3,5-dimethyl-1-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
3,5-dimethyl-1-nitropyrazole |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-5(2)7(6-4)8(9)10/h3H,1-2H3 |
InChI Key |
LJNITOJVKGKBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1[N+](=O)[O-])C |
Origin of Product |
United States |
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